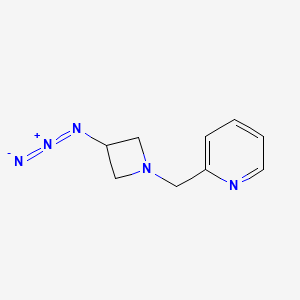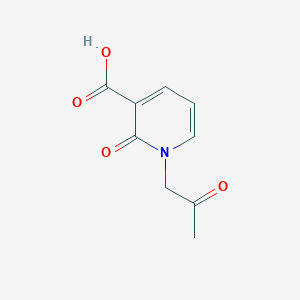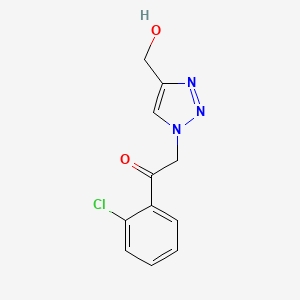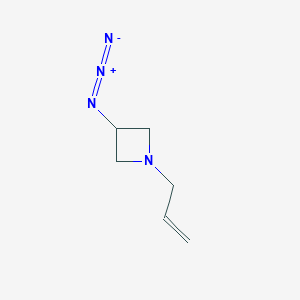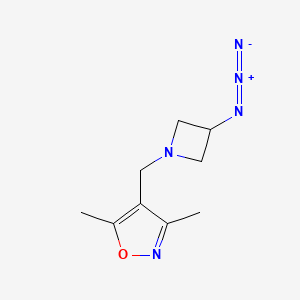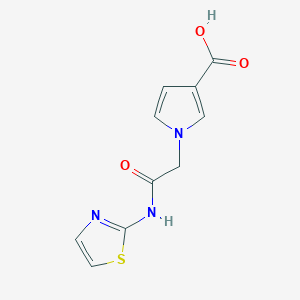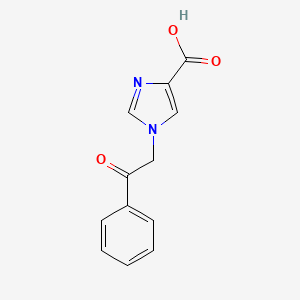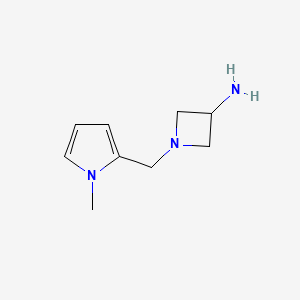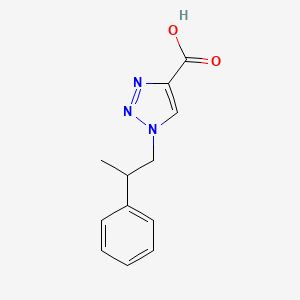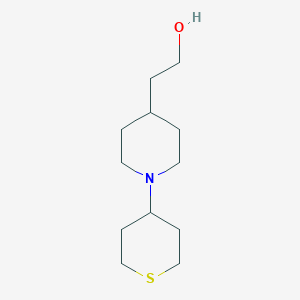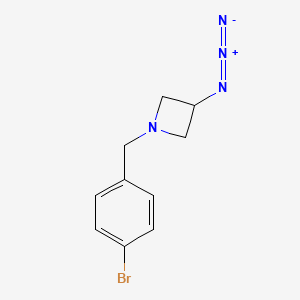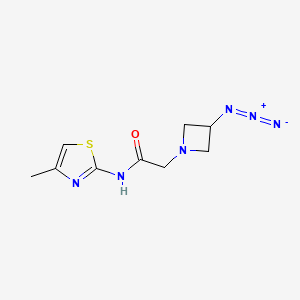
2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
説明
2-(3-Azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide (AATA) is an organosulfur compound with a wide range of potential applications in the field of medical research. AATA is a derivative of azetidine, a three-carbon cyclic amine, with a methylthiazol-2-ylacetamide group attached to the nitrogen atom. AATA exhibits a variety of biological activities, including antibacterial, antiviral, antifungal, and antitumor activity. The compound has been used in various studies to investigate its biochemical and physiological effects on cells and organisms.
科学的研究の応用
Synthesis and Antibacterial Activity
The compound 2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, although not directly referenced in available research, falls within a broader class of chemical compounds known for their synthesis and evaluation for antibacterial activities. Similar structures, particularly those related to monocyclic β-lactam antibiotics and their derivatives, have been extensively studied for their potential as antibacterial agents. For example, the synthesis and antibacterial activity of various β-lactam derivatives have shown strong activity against a variety of Gram-negative bacteria, including β-lactamase-producing strains. Modifications at specific positions of the β-lactam ring, such as the introduction of fluoromethyl and carbamoyloxymethyl moieties, have been found to enhance this activity (Yoshida et al., 1986; Sendai et al., 1985).
Antibacterial and Antifungal Agents
Further research into azetidinone derivatives, such as the synthesis of compounds related to 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives, has demonstrated potential antibacterial and antifungal activities. These synthesized compounds have shown in vitro activity against pathogens like E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and various fungal strains, indicating the broad-spectrum potential of such molecules (Kumar et al., 2013).
Anticancer Activity
The exploration of thiazole derivatives for potential anticancer applications has also been a focus of research. New compounds, including those synthesized from structures similar to 2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, have been investigated for their anticancer activity. Specifically, derivatives such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied against human lung adenocarcinoma cells, showing notable selectivity and efficacy in inducing apoptosis, which could point towards a therapeutic potential in cancer treatment (Evren et al., 2019).
特性
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6OS/c1-6-5-17-9(11-6)12-8(16)4-15-2-7(3-15)13-14-10/h5,7H,2-4H2,1H3,(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLVQZILYRNXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




